molecular formula C7H6BrNO2 B1399130 4-Bromo-3-methylpicolinic acid CAS No. 1211526-84-9

4-Bromo-3-methylpicolinic acid

Cat. No.: B1399130
CAS No.: 1211526-84-9
M. Wt: 216.03 g/mol
InChI Key: NBJMGJHLRQKYKX-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpicolinic acid is a member of the picolinic acid family and is an important chemical compound in the field of pharmaceuticals, as well as in the food and agriculture industries. It is a white or off-white powder with a molecular weight of 216.03 g/mol . The compound’s molecular formula is C7H6BrNO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-methylpicolinic acid involves the bromination of 3-methylpicolinic acid. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylpicolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

    Oxidation and Reduction: Various oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Coupling Products: The Suzuki-Miyaura coupling reaction produces biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Bromo-3-methylpicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylpicolinic acid involves its interaction with specific molecular targets, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpicolinic acid: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Bromo-2-methylpicolinic acid: Similar structure but with the methyl group in a different position, leading to variations in chemical behavior.

    4-Bromo-3,5-dimethylpicolinic acid: Contains an additional methyl group, affecting its physical and chemical properties.

Uniqueness

4-Bromo-3-methylpicolinic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other picolinic acid derivatives. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMGJHLRQKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721355
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-84-9
Record name 4-Bromo-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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